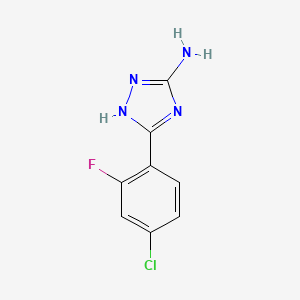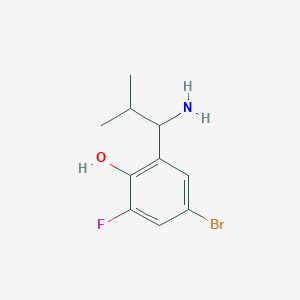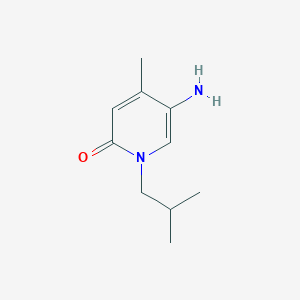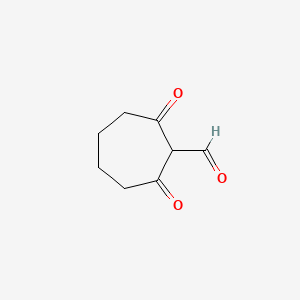
2,7-Dioxocycloheptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dioxocycloheptane-1-carbaldehyde is an organic compound characterized by a seven-membered ring structure with two ketone groups at positions 2 and 7, and an aldehyde group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxocycloheptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dioxocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and amines.
Major Products Formed
Oxidation: 2,7-Dioxocycloheptane-1-carboxylic acid.
Reduction: 2,7-Dihydroxycycloheptane-1-carbaldehyde.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Dioxocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,7-Dioxocycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of carbonyl groups, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
2,7-Dioxocycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptanone: A seven-membered ring ketone with a single carbonyl group.
Cycloheptane-1,3-dione: A seven-membered ring with two ketone groups at positions 1 and 3.
Cycloheptane-1,4-dione: A seven-membered ring with two ketone groups at positions 1 and 4.
Uniqueness
The presence of both ketone and aldehyde groups in this compound makes it unique compared to other cycloheptane derivatives
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2,7-dioxocycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c9-5-6-7(10)3-1-2-4-8(6)11/h5-6H,1-4H2 |
Clave InChI |
QIGAZXPSMYXHFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C(=O)C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




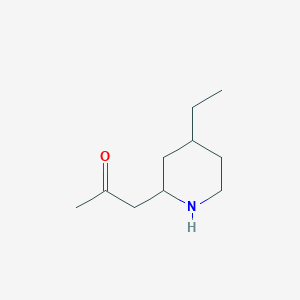
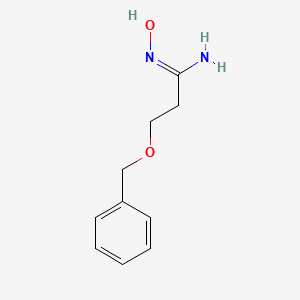


![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)

![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
